molecular formula C14H19NO B12879550 4-(Pyrrolidinyl)butyrophenone CAS No. 59921-83-4

4-(Pyrrolidinyl)butyrophenone

Cat. No.: B12879550
CAS No.: 59921-83-4
M. Wt: 217.31 g/mol
InChI Key: TXJQIKBQOIXDHG-UHFFFAOYSA-N
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Description

1-PHENYL-4-(PYRROLIDIN-1-YL)BUTAN-1-ONE is a synthetic compound that belongs to the class of cathinones. Cathinones are a group of synthetic stimulants that are structurally related to the naturally occurring compound cathinone, found in the khat plant. This compound is known for its psychoactive properties and has been studied for various applications in scientific research.

Preparation Methods

The synthesis of 1-PHENYL-4-(PYRROLIDIN-1-YL)BUTAN-1-ONE typically involves the reaction of a phenylacetone derivative with pyrrolidine. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid. The mixture is heated under reflux conditions to facilitate the reaction, followed by purification steps such as recrystallization to obtain the final product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of industrial production.

Chemical Reactions Analysis

1-PHENYL-4-(PYRROLIDIN-1-YL)BUTAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, where nucleophiles like halides or amines replace existing substituents.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards desired products .

Scientific Research Applications

1-PHENYL-4-(PYRROLIDIN-1-YL)BUTAN-1-ONE has been extensively studied for its applications in various fields:

    Chemistry: It serves as a model compound for studying the reactivity and properties of cathinones. Researchers use it to understand the mechanisms of synthetic routes and reaction conditions.

    Biology: The compound is used in studies related to neurotransmitter systems, particularly dopamine and norepinephrine transporters. It helps in understanding the effects of synthetic stimulants on the central nervous system.

    Medicine: Although not approved for medical use, it is studied for its potential therapeutic effects and risks associated with its psychoactive properties.

    Industry: The compound finds applications in the development of new materials and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 1-PHENYL-4-(PYRROLIDIN-1-YL)BUTAN-1-ONE involves its interaction with neurotransmitter transporters in the brain. It acts as a norepinephrine-dopamine reuptake inhibitor, increasing the levels of these neurotransmitters in the synaptic cleft. This leads to enhanced stimulation of the central nervous system, resulting in increased alertness, euphoria, and potential addictive behaviors .

Comparison with Similar Compounds

1-PHENYL-4-(PYRROLIDIN-1-YL)BUTAN-1-ONE can be compared with other similar compounds such as:

    α-Pyrrolidinoisohexanophenone (α-PiHP): Similar in structure but with a different position of the pyrrolidine ring, leading to variations in its psychoactive effects.

    4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one: Another synthetic cathinone with similar stimulant properties but differing in the length of the carbon chain.

    1-Phenyl-2-(pyrrolidin-1-yl)octan-1-one: A longer-chain analog with distinct pharmacological effects.

These comparisons highlight the uniqueness of 1-PHENYL-4-(PYRROLIDIN-1-YL)BUTAN-1-ONE in terms of its chemical structure and resulting biological activities.

Properties

CAS No.

59921-83-4

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

1-phenyl-4-pyrrolidin-1-ylbutan-1-one

InChI

InChI=1S/C14H19NO/c16-14(13-7-2-1-3-8-13)9-6-12-15-10-4-5-11-15/h1-3,7-8H,4-6,9-12H2

InChI Key

TXJQIKBQOIXDHG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCCC(=O)C2=CC=CC=C2

Origin of Product

United States

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